molecular formula C24H18N2 B12841374 N,N-diphenyl-9H-carbazol-4-amine

N,N-diphenyl-9H-carbazol-4-amine

Cat. No.: B12841374
M. Wt: 334.4 g/mol
InChI Key: WINHVHLTXPBHEV-UHFFFAOYSA-N
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Description

N,N-diphenyl-9H-carbazol-4-amine is an advanced organic compound of significant interest in the development of next-generation electronic materials. Its molecular structure, which integrates a carbazole moiety with diphenylamine groups, makes it particularly valuable for research in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound's utility stems from its electron-donating capability and favorable charge transport properties. Specifically, derivatives of carbazole and diphenylamine are widely recognized and employed as efficient hole-transporting materials (HTMs) . These materials play a critical role in organic electronics by facilitating the injection and transport of holes from the anode to the emission layer, thereby helping to maintain an essential charge balance for high device efficiency . The structural motif of combining carbazole with diphenylamine is a validated strategy in material science for creating components used in the hole-transporting or emitting layers of multilayer OLED devices . This compound is intended for research and development purposes in laboratory settings. It is strictly for research use only and is not designed, approved, or intended for human therapeutic, diagnostic, or veterinary applications.

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

N,N-diphenyl-9H-carbazol-4-amine

InChI

InChI=1S/C24H18N2/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25-22/h1-17,25H

InChI Key

WINHVHLTXPBHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of Carbazole: : One common method involves the amination of carbazole. This can be achieved by reacting carbazole with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs in a solvent like ethanol at elevated temperatures.

  • Buchwald-Hartwig Coupling: : Another synthetic route is the Buchwald-Hartwig amination, where carbazole is coupled with diphenylamine using a palladium catalyst and a suitable ligand. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at high temperatures.

Industrial Production Methods

In industrial settings, the production of N,N-diphenyl-9H-carbazol-4-amine often involves large-scale Buchwald-Hartwig coupling due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, using continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-diphenyl-9H-carbazol-4-amine can undergo oxidation reactions, typically forming carbazole-4,4’-dione derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction of this compound can lead to the formation of partially hydrogenated carbazole derivatives. Sodium borohydride (NaBH₄) is often used as a reducing agent.

  • Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carbazole-4,4’-dione derivatives.

    Reduction: Partially hydrogenated carbazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-Diphenyl-9H-carbazol-4-amine has the molecular formula C24H18N2C_{24}H_{18}N_{2} and features a carbazole backbone, which is known for its favorable electronic properties. The compound's structure contributes to its applications in organic electronics and medicinal chemistry.

Organic Electronics

This compound is widely used in the development of organic light-emitting diodes (OLEDs) due to its excellent charge transport properties. Its high electron mobility enhances the efficiency and stability of OLED devices.

PropertyValue
Electron MobilityHigh
HOMO Energy Level5.3 eV
LUMO Energy Level2.2 eV

Case Study: Liang et al. (2017) demonstrated that blending this compound with other materials significantly improved hole mobility in polymer-based OLEDs, leading to lower driving voltages and enhanced device performance .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in anticancer and antimicrobial applications.

Anticancer Activity:
Research indicates that derivatives of carbazole compounds exhibit potent anticancer properties. For example, Liu et al. (2020) found that certain modifications of carbazole derivatives could enhance cytotoxic effects against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide34NIH/3T3
N-substituted carbazole sulfonamidesVariesA549, HeLa

Antimicrobial Activity:
Studies have also explored the antimicrobial properties of this compound. For instance, Muniyappan et al. (2016) synthesized derivatives that demonstrated significant inhibition of pro-inflammatory cytokines and antimicrobial activity against various pathogens.

CompoundInhibition (%)Concentration (µM)
4-hydroxycarbazole derivative A65%10
4-hydroxycarbazole derivative B70%20

Biological Imaging

The unique photophysical properties of this compound make it a candidate for use as a fluorescent probe in biological imaging applications. Its ability to emit fluorescence under specific conditions allows researchers to visualize biological processes at the cellular level.

Mechanism of Action

The mechanism by which N,N-diphenyl-9H-carbazol-4-amine exerts its effects is largely dependent on its application. In electronic devices, it functions as a charge-transport material, facilitating the movement of electrons or holes through the device. In biological systems, its mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, altering their function or signaling pathways.

Comparison with Similar Compounds

Key Comparisons:

Substituent Position Effects :

  • This compound vs. N,N-Diphenyl-9H-carbazol-3-amine : The substitution at the 4-position (target compound) versus the 3-position (CAS 858641-06-2) alters conjugation pathways. The 4-position allows for better π-orbital overlap, enhancing charge mobility compared to the sterically hindered 3-position .

Bulkier Substituents :

  • Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine (CAS 934545-87-6) incorporates phenyl groups at both carbazole and amine moieties, increasing molecular weight (636.79 g/mol) and thermal stability. This makes it suitable for high-temperature device fabrication but may reduce solubility .

Benzyl vs. Phenyl Groups :

  • N,9-Bis(phenylmethyl)-carbazol-4-amine (CAS 393553-46-3) uses benzyl groups instead of phenyl, improving solubility in organic solvents due to reduced crystallinity. This modification is advantageous for solution-processed devices but may compromise charge transport efficiency .

Hybrid Structures :

  • CzFA (spirobifluorene-carbazole-diamine) combines carbazole with spirobifluorene, achieving a bipolar host material with balanced electron/hole transport. Its maximum current efficiency (27.8 cd/A) surpasses traditional hosts like CBP, demonstrating the impact of structural hybridization on device performance .

Q & A

Q. Resolution Strategy

  • Compare data from multiple synthesis batches.
  • Use high-field NMR (≥500 MHz) to improve resolution.
  • Reference internal standards (e.g., TMS) consistently .

What computational methods are effective for modeling the electronic properties of this compound?

Basic Approach
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts HOMO-LUMO gaps (~3.2 eV) and charge distribution. Carbazole’s electron-rich nature localizes HOMO on the nitrogen center, while LUMO resides on phenyl rings .

Advanced Applications
Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra (λmax ≈ 350 nm), correlating with experimental data for OLED applications. Molecular dynamics (MD) simulations assess thermal stability in thin films .

How can reaction yields be improved when synthesizing N,N-diphenylcarbazole derivatives?

Q. Optimization Strategies

  • Catalyst Screening : Replace Pd(OAc)₂ with Pd₂(dba)₃ for enhanced stability in aerobic conditions .
  • Ligand Effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination, increasing yields by 8–12% .
  • Solvent Optimization : Use degassed toluene with 5% DMF to solubilize intermediates .

Q. Troubleshooting Low Yields

  • Monitor reaction progress via TLC at 1-hour intervals.
  • Purify intermediates via flash chromatography to remove Pd black .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Crystallization Issues
The compound’s planar structure promotes π-π stacking, leading to microcrystalline aggregates. Slow diffusion of hexane into a dichloromethane solution produces needle-like crystals suitable for SCXRD .

Q. Advanced Techniques

  • Use seed crystals to control nucleation.
  • Employ anti-solvent crystallization with ethanol for higher monocrystal yield .

How do substituents on the carbazole core influence the compound’s photophysical properties?

Q. Structure-Property Relationship

  • Electron-Withdrawing Groups (e.g., –NO₂) : Redshift absorption (Δλmax ≈ 40 nm) but reduce fluorescence quantum yield (ΦF) by 30% .
  • Electron-Donating Groups (e.g., –OCH₃) : Enhance ΦF to >0.8 but increase HOMO energy, reducing oxidative stability .

Applications in Optoelectronics
Tuning substituents balances charge transport (hole mobility ~10⁻⁴ cm²/Vs) and emission efficiency for use in OLED emissive layers .

What analytical techniques are critical for detecting trace impurities in synthesized batches?

Q. Essential Methods

  • HPLC-MS : Detect <0.1% unreacted precursors (e.g., biphenylamine) using C18 columns and acetonitrile/water gradients .
  • XRD Pawley Refinement : Identify amorphous impurities undetected by SCXRD .

Q. Advanced Purity Assessment

  • Synchrotron XRD for high-resolution phase analysis.
  • Solid-state NMR to characterize polymorphs .

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